Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate
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Overview
Description
NY2267 is a potent inhibitor of c-Myc/Max dimerization.
Scientific Research Applications
Synthesis and Anti-Proliferative Activity
Tert-butyl derivatives, such as the one , have been explored in the synthesis of various compounds with potential anti-proliferative activities. For example, Abdel-Rahman et al. (2021) explored new pyridine derivatives as CDK2 inhibitors with significant activity against human cancer cell lines. This highlights the role of such derivatives in the development of potential cancer therapies Abdel-Rahman et al., 2021.
Material Science Applications
In material science, tert-butyl derivatives have been used to synthesize polyimides with high organosolubility and glass transition temperatures. Chern et al. (2009) synthesized new polyimides containing di-tert-butyl side groups, demonstrating their potential in creating materials with desirable thermal and solubility properties Chern et al., 2009.
Enzyme Inhibition Studies
Tert-butyl derivatives have been explored for their potential in enzyme inhibition. Regan et al. (2003) reported on the structure-activity relationships of tert-butyl compounds as inhibitors of p38alpha MAP kinase, which has implications in the treatment of autoimmune diseases Regan et al., 2003.
Chemical Synthesis and Characterization
Çolak et al. (2021) conducted studies on the synthesis, characterization, thermal, X-ray, and DFT analyses of tert-butyl derivatives. Their research provides insights into the molecular structure and stability of these compounds Çolak et al., 2021.
Photophysical Properties
Wang et al. (2017) studied D–A type asymmetrical Zn(II) coordination complexes containing tert-butyl groups. They analyzed the fluorescence properties of these complexes, contributing to the understanding of photophysical properties in similar tert-butyl derivatives Wang et al., 2017.
properties
Product Name |
Tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate |
---|---|
Molecular Formula |
C38H43N3O6 |
Molecular Weight |
637.8 g/mol |
IUPAC Name |
tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate |
InChI |
InChI=1S/C38H43N3O6/c1-38(2,3)47-34(42)25-46-32-20-17-27-22-29(16-15-28(27)23-32)35(36(43)40-30-10-6-5-7-11-30)41(37(44)33-12-8-9-21-39-33)24-26-13-18-31(45-4)19-14-26/h8-9,12-23,30,35H,5-7,10-11,24-25H2,1-4H3,(H,40,43) |
InChI Key |
RVGDACCXDZIPOB-UHFFFAOYSA-N |
SMILES |
O=C(OC(C)(C)C)COC1=CC=C2C=C(C(N(CC3=CC=C(OC)C=C3)C(C4=NC=CC=C4)=O)C(NC5CCCCC5)=O)C=CC2=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)NC3CCCCC3)N(CC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NY-2267; NY 2267; NY2267 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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